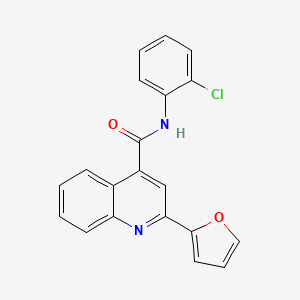

N-(2-chlorophenyl)-2-(2-furyl)-4-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

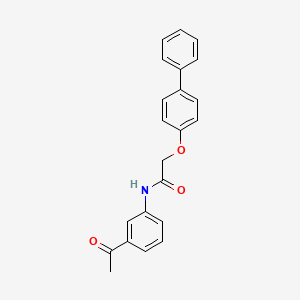

The synthesis of quinoline derivatives, similar to N-(2-chlorophenyl)-2-(2-furyl)-4-quinolinecarboxamide, often involves multi-step synthetic routes that start from basic quinoline or its analogs. A common approach involves the reaction of quinoline-3-carboxylic acid with thionyl chloride to generate the acid chloride in situ, followed by coupling with appropriate amine or phenol derivatives. For instance, the synthesis of N-(4-acetylphenyl)quinoline-3-carboxamide, a compound structurally related to our target molecule, was achieved using a procedure that involves the coupling of quinoline-3-carboxylic acid with 4-aminoacetophenone, highlighting a method that could be adapted for synthesizing this compound (Polo-Cuadrado et al., 2021).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by detailed spectroscopic and crystallographic studies. X-ray diffraction, FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy are commonly employed to elucidate the structure. For example, studies have shown that the quinoline carboxamide derivatives crystallize in specific space groups, with molecular geometry optimizations conducted using DFT methods to confirm the structural attributes (Polo-Cuadrado et al., 2021).

Chemical Reactions and Properties

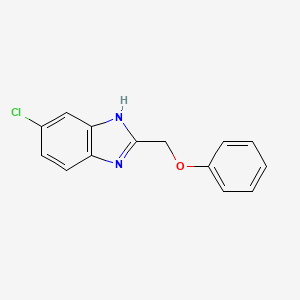

Quinoline derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. Electrophilic substitution reactions, such as bromination, nitration, formylation, and acylation, can be performed, targeting different positions on the quinoline nucleus based on the substituents' nature and positions. The reactivity pattern of these compounds provides valuable insights into their chemical behavior and potential applications (Aleksandrov et al., 2011).

Scientific Research Applications

Crystal Structure and Computational Analysis

N-(2-chlorophenyl)-2-(2-furyl)-4-quinolinecarboxamide and related compounds have been studied for their structural properties through methods such as single crystal X-ray diffraction, Hirshfeld surface analysis, and DFT studies. These studies provide insights into the molecular geometry, hydrogen bond interactions, and theoretical UV-Vis spectra, contributing to a deeper understanding of the compound's electronic and structural characteristics (Polo-Cuadrado et al., 2021).

Reactivity and Chemical Synthesis

Research on the reactivity of quinoline derivatives, including this compound, has led to developments in synthetic chemistry, such as deproto-metallation using mixed lithium-zinc and lithium-copper bases. This method has been applied to synthesize 2-substituted quinolines, demonstrating the compound's versatility in chemical synthesis (Marquise et al., 2014).

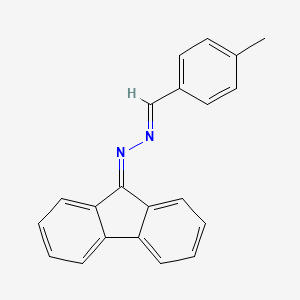

Donor-Acceptor Polymers

The compound has found applications in the development of donor-acceptor type π-conjugated polymers, which have potential uses in fast-switching, low-band-gap, p- and n-dopable materials. These polymers, incorporating 2,3-di(2-furyl) quinoxaline moieties, exhibit unique optical properties and have been explored for their electrochromic applications, showcasing the compound's role in advanced material science (Xu et al., 2015).

Biological and Pharmacological Activities

This compound derivatives have been investigated for various biological activities. Studies on related quinoline carboxamides have explored their potential as analgesic and anti-inflammatory agents, highlighting the therapeutic applications of these compounds in medicine (Mishra et al., 1988).

properties

IUPAC Name |

N-(2-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O2/c21-15-7-2-4-9-17(15)23-20(24)14-12-18(19-10-5-11-25-19)22-16-8-3-1-6-13(14)16/h1-12H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLDBWOLBUDSEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({4-ethyl-5-[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603907.png)

![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5603922.png)

![3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5603938.png)

![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5603953.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methoxybenzamide](/img/structure/B5603977.png)

![N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5603996.png)

![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide](/img/structure/B5603999.png)

![4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)

![4-(2-fluoro-4-methylbenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604006.png)

![3-amino-4,6-dimethyl-N-1-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5604012.png)